molecular formula C18H18O5 B2929783 2-(3,4-diethoxybenzoyl)benzoic Acid CAS No. 234780-28-0

2-(3,4-diethoxybenzoyl)benzoic Acid

Cat. No. B2929783
CAS RN: 234780-28-0
M. Wt: 314.337
InChI Key: OBLVZWVKNCXJKD-UHFFFAOYSA-N
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Description

2-(3,4-Diethoxybenzoyl)benzoic acid is a chemical compound with the molecular formula C18H18O5 . It has a molecular weight of 314.34 .


Molecular Structure Analysis

The molecular structure of 2-(3,4-diethoxybenzoyl)benzoic acid consists of 18 carbon atoms, 18 hydrogen atoms, and 5 oxygen atoms .

Scientific Research Applications

Polyaniline Doping

Benzoic acid derivatives, including those with substituted groups such as hydroxy, chloro, nitro, methoxy, and amino, have been used as dopants for polyaniline. Doping with benzoic acid and its derivatives results in high conductivity polyaniline salts, indicating potential applications in conducting polymers and advanced materials. The conductivity of polyaniline-benzoic acid salt is notably high, demonstrating its effectiveness as a dopant (Amarnath & Palaniappan, 2005).

Liquid-Crystalline Complexes

A polymerizable benzoic acid derivative was synthesized and complexed with dipyridyl compounds to form liquid-crystalline structures, which exhibited a monotropic smectic A liquid crystal phase. These structures, upon UV irradiation, maintained their multilayered structure, suggesting applications in the creation of novel liquid-crystalline materials and photopolymerization processes (Kishikawa, Hirai, & Kohmoto, 2008).

Synthesis of Condensed Heterocyclic Compounds

The oxidative coupling of substituted arene or heteroarene carboxylic acids with alkynes, catalyzed by rhodium/copper, has been explored for the synthesis of condensed heterocyclic compounds. This method is efficient under air, producing compounds with solid-state fluorescence, indicating potential applications in materials science and organic synthesis (Shimizu, Hirano, Satoh, & Miura, 2009).

Antibacterial Activity

Novel ester/hybrid derivatives of 3-hydroxybenzoic acid were synthesized and tested for their antibacterial activity. Given the broad biological properties of 3-hydroxybenzoic acid, including antimicrobial and anti-inflammatory effects, these derivatives could be potent chemotherapeutic agents, highlighting the compound's relevance in pharmaceuticals and biotechnology (Satpute, Gangan, & Shastri, 2018).

Conductance Studies

Conductance studies of sodium salts of selected benzoic acid derivatives, including dihydroxybenzoic acids, provide insights into their ionic association and molar conductivity. Such studies are essential for understanding the physicochemical properties of benzoic acid derivatives in aqueous solutions, with implications for their use in various chemical and pharmaceutical applications (Stanczyk, Boruń, & Jóźwiak, 2019).

properties

IUPAC Name

2-(3,4-diethoxybenzoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O5/c1-3-22-15-10-9-12(11-16(15)23-4-2)17(19)13-7-5-6-8-14(13)18(20)21/h5-11H,3-4H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBLVZWVKNCXJKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-diethoxybenzoyl)benzoic Acid

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